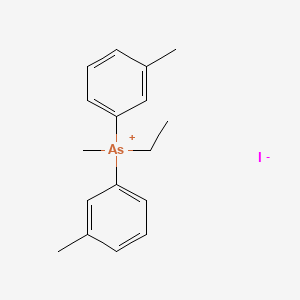
Ethyl-methyl-bis(3-methylphenyl)arsanium Iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl-methyl-bis(3-methylphenyl)arsanium iodide is an organoarsenic compound with the molecular formula C17H22AsI. This compound is known for its unique chemical properties and potential applications in various fields of scientific research. It is characterized by the presence of an arsenic atom bonded to ethyl, methyl, and two 3-methylphenyl groups, along with an iodide ion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl-methyl-bis(3-methylphenyl)arsanium iodide typically involves the reaction of arsenic trichloride with 3-methylphenylmagnesium bromide, followed by the addition of ethyl and methyl groups. The final step involves the introduction of iodide ion to form the desired compound. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent hydrolysis of the intermediates.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl-methyl-bis(3-methylphenyl)arsanium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic(V) derivatives.
Reduction: Reduction reactions can convert it back to arsenic(III) compounds.
Substitution: The iodide ion can be substituted with other nucleophiles, such as halides or pseudohalides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reactions typically occur in polar solvents like acetonitrile or dimethyl sulfoxide, under mild heating.
Major Products:
Oxidation: Arsenic(V) compounds.
Reduction: Arsenic(III) compounds.
Substitution: Various substituted arsenic compounds depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl-methyl-bis(3-methylphenyl)arsanium iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in cancer research.
Industry: Utilized in the development of advanced materials and as a precursor for other organoarsenic compounds.
Mécanisme D'action
The mechanism of action of ethyl-methyl-bis(3-methylphenyl)arsanium iodide involves its interaction with cellular components, particularly proteins and enzymes. The arsenic atom can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity and disruption of cellular processes. This property is being explored for its potential use in targeted cancer therapies.
Comparaison Avec Des Composés Similaires
Triphenylarsine: Another organoarsenic compound with three phenyl groups attached to arsenic.
Dimethylarsinic Acid: Contains two methyl groups and an arsenic atom, commonly used in agricultural applications.
Arsenobetaine: A naturally occurring organoarsenic compound found in seafood.
Uniqueness: Ethyl-methyl-bis(3-methylphenyl)arsanium iodide is unique due to its specific combination of ethyl, methyl, and 3-methylphenyl groups, which confer distinct chemical properties and reactivity compared to other organoarsenic compounds
Propriétés
Numéro CAS |
76214-89-6 |
|---|---|
Formule moléculaire |
C17H22AsI |
Poids moléculaire |
428.18 g/mol |
Nom IUPAC |
ethyl-methyl-bis(3-methylphenyl)arsanium;iodide |
InChI |
InChI=1S/C17H22As.HI/c1-5-18(4,16-10-6-8-14(2)12-16)17-11-7-9-15(3)13-17;/h6-13H,5H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
JMNFRTHERPEUAH-UHFFFAOYSA-M |
SMILES canonique |
CC[As+](C)(C1=CC=CC(=C1)C)C2=CC=CC(=C2)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















